molecular formula C6H11NO3 B176179 Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI) CAS No. 197247-90-8

Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI)

Cat. No. B176179
M. Wt: 145.16 g/mol
InChI Key: HGIWJIYAECWSED-UJURSFKZSA-N
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Description

Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI) is a chiral amino acid that has gained significant attention in the scientific community due to its unique properties and potential applications. This amino acid is commonly referred to as 1-amino-2-hydroxycyclopentanecarboxylic acid or ACPC. It is a cyclic amino acid that has a hydroxyl group and an amino group attached to the cyclopentane ring. The chemical structure of ACPC is shown below:

Mechanism Of Action

The mechanism of action of ACPC involves its interaction with the NMDA receptor. ACPC binds to a specific site on the receptor, known as the glycine site, and enhances the activity of the receptor. This leads to increased calcium influx into the neuron, which is essential for synaptic plasticity and memory formation.

Biochemical And Physiological Effects

ACPC has been shown to have several biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP), which is a process that underlies memory formation and learning. ACPC has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

ACPC has several advantages for use in lab experiments. It is a chiral amino acid, which means that it has two enantiomers that can be separated and studied individually. This allows for a more detailed understanding of its mechanism of action. ACPC is also relatively stable and can be easily synthesized in the lab.
One of the limitations of ACPC is that it has poor solubility in water, which can make it difficult to study its effects in vivo. Additionally, ACPC has been found to have a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on ACPC. One area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of ACPC. Another area of research is the investigation of the potential therapeutic applications of ACPC in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of ACPC and its effects on synaptic plasticity and memory formation.

Synthesis Methods

The synthesis of ACPC can be achieved by various methods. One of the commonly used methods is the reduction of 1,2-epoxycyclopentane with lithium aluminum hydride, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. This method yields the (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI)) enantiomer of ACPC.

Scientific Research Applications

ACPC has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. ACPC has been found to enhance the activity of the NMDA receptor, leading to improved cognitive function and memory consolidation.

properties

CAS RN

197247-90-8

Product Name

Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI)

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1R,2S)-1-amino-2-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)3-1-2-4(6)8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1

InChI Key

HGIWJIYAECWSED-UJURSFKZSA-N

Isomeric SMILES

C1C[C@@H]([C@](C1)(C(=O)O)N)O

SMILES

C1CC(C(C1)(C(=O)O)N)O

Canonical SMILES

C1CC(C(C1)(C(=O)O)N)O

synonyms

Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- (9CI)

Origin of Product

United States

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